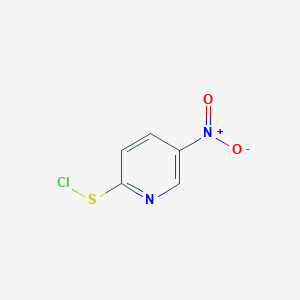
2-Pyridinesulfenyl chloride, 5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinesulfenyl chloride, 5-nitro- is a chemical compound with the molecular formula C5H3ClN2O2S. It is known for its utility in organic synthesis, particularly as a protecting and activating group for cysteine in peptide synthesis. The compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical processes .
Preparation Methods
The synthesis of 2-pyridinesulfenyl chloride, 5-nitro- typically involves the reaction of 5-nitropyridine-2-thiol with thionyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction is as follows:
5-Nitropyridine-2-thiol+Thionyl chloride→2-Pyridinesulfenyl chloride, 5-nitro-+Hydrogen chloride
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of specialized equipment to handle the reagents and control the reaction conditions .
Chemical Reactions Analysis
2-Pyridinesulfenyl chloride, 5-nitro- undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Oxidation and Reduction: The nitro group can undergo reduction to form amino derivatives, while the sulfenyl chloride moiety can be oxidized to sulfonyl derivatives.
Disulfide Formation: It is particularly useful in forming disulfide bonds, which are crucial in the synthesis of cyclic and unsymmetrical disulfides
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles involved.
Scientific Research Applications
2-Pyridinesulfenyl chloride, 5-nitro- has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for cysteine in peptide synthesis, facilitating the formation of cyclic peptides and disulfide bonds.
Biology: The compound is employed in the modification of biomolecules, particularly in the synthesis of N-, O-, and S-protected amino acids.
Industry: The compound is used in the production of various fine chemicals and intermediates for pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-pyridinesulfenyl chloride, 5-nitro- involves its reactivity with nucleophiles. The sulfenyl chloride moiety acts as an electrophile, reacting with nucleophilic groups such as thiols, amines, and alcohols. This reactivity is crucial for its role as a protecting and activating group in peptide synthesis. The nitro group can also participate in redox reactions, further expanding its utility in chemical synthesis .
Comparison with Similar Compounds
2-Pyridinesulfenyl chloride, 5-nitro- can be compared with other similar compounds such as:
3-Nitro-2-pyridinesulfenyl chloride: Similar in structure but with the nitro group at a different position, affecting its reactivity and applications.
2,2’-Dithiobis(5-nitropyridine): Contains a disulfide bond, making it useful in different types of chemical reactions.
2-Mercaptopyridine: Lacks the nitro group and sulfenyl chloride moiety, resulting in different chemical properties and applications
These comparisons highlight the unique reactivity and versatility of 2-pyridinesulfenyl chloride, 5-nitro-, making it a valuable reagent in various fields of research and industry.
Properties
Molecular Formula |
C5H3ClN2O2S |
|---|---|
Molecular Weight |
190.61 g/mol |
IUPAC Name |
(5-nitropyridin-2-yl) thiohypochlorite |
InChI |
InChI=1S/C5H3ClN2O2S/c6-11-5-2-1-4(3-7-5)8(9)10/h1-3H |
InChI Key |
FUOFMUPIWBCBMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])SCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine](/img/structure/B13204140.png)
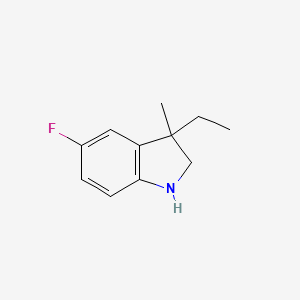
![2-{[(4-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13204142.png)
![Methyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13204146.png)
![2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-8-yl}acetyl chloride](/img/structure/B13204149.png)
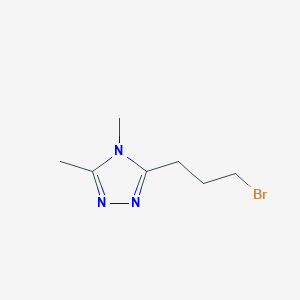
![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde](/img/structure/B13204158.png)
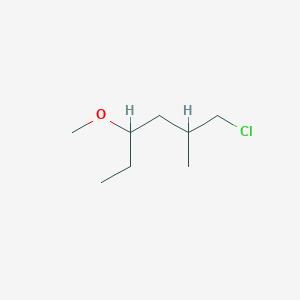
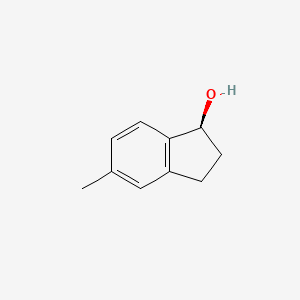
![Methyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13204173.png)
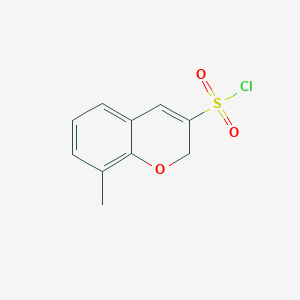
![1-(Pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13204188.png)

